CC-90001
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC-90001 involves the optimization of a series of 2,4-dialkylamino-pyrimidine-5-carboxamides . The synthetic route includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate alkylamines with pyrimidine derivatives under controlled conditions.
Introduction of the carboxamide group: This step involves the reaction of the pyrimidine intermediate with carboxylic acid derivatives.
Final modifications: The final product is obtained after several purification steps, including crystallization and chromatography.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale reactors are used to carry out the reactions under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
CC-90001 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
CC-90001 has several scientific research applications, including:
Mechanism of Action
CC-90001 exerts its effects by selectively inhibiting the activity of c-Jun N-terminal kinase, specifically the JNK1 isoform . This inhibition prevents the phosphorylation and activation of c-Jun, a key transcription factor involved in the regulation of genes associated with fibrosis and inflammation . By blocking this pathway, this compound reduces the expression of pro-fibrotic and pro-inflammatory genes, thereby mitigating the progression of fibrotic diseases .
Comparison with Similar Compounds
Similar Compounds
Tanzisertib (CC-930): Another c-Jun N-terminal kinase inhibitor with a broader specificity for JNK isoforms.
SP600125: A non-selective inhibitor of c-Jun N-terminal kinase used in research studies.
Uniqueness of CC-90001
This compound is unique due to its high selectivity for the JNK1 isoform over JNK2 and JNK3 . This selectivity makes it a valuable tool for studying the specific role of JNK1 in fibrotic diseases and for developing targeted therapies with potentially fewer side effects .
Properties
IUPAC Name |
2-(tert-butylamino)-4-[[(1R,3R,4R)-3-hydroxy-4-methylcyclohexyl]amino]pyrimidine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O2/c1-9-5-6-10(7-12(9)22)19-14-11(13(17)23)8-18-15(20-14)21-16(2,3)4/h8-10,12,22H,5-7H2,1-4H3,(H2,17,23)(H2,18,19,20,21)/t9-,10-,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBRJRLJWXRSHQ-CKYFFXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1O)NC2=NC(=NC=C2C(=O)N)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C[C@H]1O)NC2=NC(=NC=C2C(=O)N)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403859-14-2 | |
Record name | CC-90001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403859142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CC-90001 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD5ZWE631K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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